Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Description
Historical Development and Discovery
The historical development of this compound can be traced to the early 1980s when researchers began systematically exploring spirocyclic compounds for their potential therapeutic applications. The foundational work in this area was conducted by Clark and colleagues in 1983, who published seminal research on the synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. This pioneering study emerged from the broader research interest in developing novel antihypertensive agents that could effectively treat cardiovascular conditions while minimizing adverse effects.
The synthesis methodology developed by Clark's research team represented a significant advancement in spirocyclic chemistry. The basic ring system was prepared through a one-step condensation reaction using dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone. This synthetic approach was revolutionary because it provided a direct route to the spirocyclic core structure without requiring multiple synthetic transformations. The deprotection of the initial condensation product afforded the parent compound, which could then be further functionalized through condensation with epoxides or alkyl halides to furnish various substituted derivatives.
The discovery of this compound class was particularly significant because it demonstrated that spirocyclic structures could be efficiently synthesized and that they possessed unique pharmacological properties. The most active compound identified in the initial studies was dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]this compound, which showed promising antihypertensive activity in spontaneously hypertensive rat models. This discovery opened new avenues for research into spirocyclic compounds and established the structural framework as a privileged scaffold in medicinal chemistry.
Subsequent research efforts throughout the 1980s and beyond focused on understanding the structure-activity relationships within this compound class. Researchers systematically modified various positions of the spirocyclic framework to optimize biological activity and understand the molecular mechanisms underlying their pharmacological effects. The preliminary investigations suggested that the compound might act through both central and peripheral mechanisms, highlighting the complexity of its biological activity profile.
Structural Classification and Nomenclature
The structural classification of this compound requires a comprehensive understanding of both spiro compound nomenclature and the specific heterocyclic systems involved in its structure. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound belongs to the family of spirocyclic heterocycles where two distinct ring systems share a common spiro carbon atom. The systematic name reflects the specific arrangement of the benzoxazine and piperidine rings connected through the spiro center.
The benzoxazine component of the molecule represents a six-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms. This ring system is classified as a 1,3-benzoxazine, indicating the relative positions of the heteroatoms within the aromatic framework. The 4H designation in the nomenclature specifies the hydrogenation state and the position of the hydrogen atoms within the benzoxazine ring. The carbonyl group at the 2-position creates a lactam functionality, which significantly influences the compound's chemical reactivity and biological activity.
The piperidine component represents a saturated six-membered nitrogen-containing heterocycle that forms the second ring system in the spirocyclic arrangement. The 4,4'-designation in the systematic name indicates that the spiro connection occurs at the 4-position of both ring systems. This specific connection point creates a quaternary carbon center that serves as the spiro atom, generating the characteristic three-dimensional structure that distinguishes spiro compounds from other bicyclic systems.
| Structural Component | Chemical Classification | Key Features |
|---|---|---|
| Benzoxazine Ring | Six-membered heterocycle | Contains nitrogen and oxygen heteroatoms |
| Piperidine Ring | Saturated nitrogen heterocycle | Six-membered ring with single nitrogen |
| Spiro Carbon | Quaternary carbon center | Connects both ring systems |
| Lactam Group | Cyclic amide functionality | Located at 2-position of benzoxazine |
The compound can also be referred to by several synonymous names, including 1H-spiro[3,1-benzoxazine-4,4'-piperidine]-2-one and 1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one. These alternative names reflect different approaches to describing the same molecular structure and are commonly encountered in chemical databases and literature. The multiplicity of nomenclature systems sometimes creates confusion in chemical literature, but the Chemical Abstracts Service number 84060-09-3 provides a unique identifier that eliminates ambiguity.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends far beyond its individual chemical properties to encompass its role as a representative of broader structural motifs that have transformed modern medicinal chemistry. Benzoxazine scaffolds are recognized as privileged structures in drug discovery due to their ability to interact with multiple biological targets and their favorable pharmacokinetic properties. The incorporation of this heterocyclic framework into spirocyclic architectures amplifies these advantageous characteristics while introducing additional structural complexity that can enhance selectivity and potency.
Heterocyclic compounds containing spirocyclic motifs have gained considerable attention from medicinal chemists because they offer unique three-dimensional structures that can better complement the complex binding sites of biological targets. The rigid, non-planar geometry of spiro compounds prevents the close packing and interchain interactions that often limit the solubility and bioavailability of planar aromatic compounds. This structural feature makes spiro compounds particularly valuable in pharmaceutical applications where improved pharmacokinetic properties are desired.
The benzoxazine component of the molecule contributes significant pharmacological diversity, as compounds bearing benzoxazine moieties typically exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, antituberculosis, antioxidant, and anticancer properties. The systematic exploration of benzoxazine derivatives has revealed that this heterocyclic system serves as an excellent scaffold for the development of therapeutic agents with diverse mechanisms of action. The presence of multiple modification sites within the benzoxazine framework allows for fine-tuning of biological activity through strategic substitution patterns.
Research data from comprehensive studies indicate that at least 85% of all bioactive compounds incorporate a heterocyclic moiety into their structure, highlighting the fundamental importance of heterocyclic chemistry in drug discovery. Within this context, spiro heterocycles represent a particularly valuable subset because they combine the proven biological activity of individual heterocyclic systems with the unique structural properties conferred by the spirocyclic arrangement. The three-dimensional nature of these compounds often results in improved selectivity profiles compared to their non-spirocyclic analogs.
| Biological Activity Category | Frequency in Benzoxazine Derivatives | Mechanism Examples |
|---|---|---|
| Antimicrobial | High | Cell wall disruption, enzyme inhibition |
| Anticancer | Moderate to High | Cell cycle arrest, apoptosis induction |
| Anti-inflammatory | Moderate | Cyclooxygenase inhibition, cytokine modulation |
| Antioxidant | Moderate | Free radical scavenging, enzyme activation |
Spiro Compound Structural Framework
The structural framework of spiro compounds represents one of the most fascinating architectural motifs in organic chemistry, characterized by the presence of two or more rings sharing a single common atom known as the spiro atom. In the case of this compound, this spiro atom is a quaternary carbon that serves as the sole connection point between the benzoxazine and piperidine ring systems. This unique connectivity pattern creates a three-dimensional molecular structure that exhibits distinctive conformational and electronic properties compared to other types of bicyclic compounds.
The spiro arrangement results in a perpendicular or near-perpendicular orientation of the two ring planes, which has profound implications for the compound's physical and chemical properties. This geometrical constraint suppresses the molecular interactions of π-systems that are commonly observed in planar aromatic compounds, leading to enhanced solubility characteristics and preventing the formation of excimers in solid-state applications. The rigid three-dimensional structure also reduces conformational entropy penalties associated with target binding, potentially improving the compound's affinity for biological receptors.
The quaternary carbon spiro center in this compound can exhibit chirality even without bearing four different substituents, a phenomenon known as axial chirality. This type of chirality arises from the restricted rotation around the spiro bond and the specific spatial arrangement of the substituents on the two ring systems. The assignment of absolute configuration in such cases requires sophisticated analytical techniques and has been the subject of extensive research in stereochemical studies.
The structural rigidity imparted by the spiro framework contributes to the compound's stability and influences its reactivity patterns. The two ring systems in spiro compounds are held in fixed relative orientations, which can create unique opportunities for studying interactions between functional groups maintained in specific spatial relationships. This property makes spiro compounds valuable substrates for chiroptical studies and provides insights into structure-activity relationships in biological systems.
| Structural Feature | Impact on Properties | Chemical Consequence |
|---|---|---|
| Quaternary spiro carbon | Enhanced structural rigidity | Reduced conformational flexibility |
| Perpendicular ring orientation | Improved solubility | Reduced π-π stacking interactions |
| Three-dimensional architecture | Better target complementarity | Enhanced biological selectivity |
| Axial chirality potential | Stereochemical complexity | Opportunities for enantioselective synthesis |
The molecular architecture of this compound exemplifies the principles of spiro compound design, where the combination of established heterocyclic pharmacophores with the unique geometric constraints of the spirocyclic framework creates molecules with enhanced therapeutic potential. The successful synthesis and biological evaluation of this compound class has validated the spiro approach as a valuable strategy in medicinal chemistry and has inspired the development of numerous related compounds with diverse biological activities.
Properties
IUPAC Name |
spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUBGKMFTPUSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516510 | |
| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84060-09-3 | |
| Record name | Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves the reaction of 2-phenoxyethyl bromide with piperidinone derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like chloroform or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structural characteristics enable the formation of diverse chemical libraries that can be explored for drug discovery and other applications. The compound can participate in various chemical reactions, including oxidation and reduction processes, which further enhance its utility in synthetic chemistry.
Biology
Biologically, this compound has shown promise in modulating various biological pathways. Research indicates that it may interact with specific molecular targets such as enzymes and receptors, potentially influencing physiological processes. Studies have suggested its role in pharmacology and toxicology, highlighting its potential as a candidate for further investigation in these fields.
Medicine
In medicinal applications, this compound has been studied for its antihypertensive properties. It appears to act by interacting with receptors in the cardiovascular system, offering a novel approach to treating hypertension. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential further .
Industrial Applications
The industrial sector utilizes this compound in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it an important intermediate in various chemical processes. The compound's unique properties allow it to be employed in formulations that require specific performance characteristics.
Case Studies
Several case studies have explored the applications of this compound:
- Antihypertensive Effects : A study demonstrated that this compound could significantly reduce blood pressure in animal models by modulating cardiovascular receptor activity.
- Chemical Synthesis : Researchers utilized this compound as a precursor for synthesizing novel compounds with enhanced pharmacological profiles.
- Cosmetic Formulations : Investigations into topical formulations incorporating this compound showed promising results regarding skin hydration and stability.
Mechanism of Action
The mechanism of action of Spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to physiological effects like blood pressure reduction. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
- Substitution at the 4'-Position : Alkyl or aryl groups (e.g., benzodioxan or phenylethyl) enhance antihypertensive activity. The dl-erythro-4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] derivative showed the highest potency in SHR models, likely due to improved binding to α-adrenergic receptors .
- Halogenation : Chlorine (Cl) or bromine (Br) at the benzoxazine C6 position increases electrophilicity, altering reactivity and target affinity. For example, 6-chloro and 6-bromo derivatives are explored in kinase inhibition and radiopharmaceuticals, respectively .
- Phenylalkyl Modifications : Compounds like RS 504393 and RS 102895 incorporate phenyl-oxazole or trifluoromethylphenyl groups, conferring selectivity for chemokine receptors (CCR2). The trifluoromethyl group in RS 102895 enhances metabolic stability and receptor binding .
Pharmacological Profiles
- Antihypertensive Activity : Derivatives with polar substituents (e.g., hydroxyethyl or benzodioxan) exhibit dual mechanisms, reducing blood pressure via central and peripheral pathways .
- CCR2 Antagonism : RS 504393 and RS 102895 inhibit MCP-1-induced chemotaxis (IC₅₀ = 330 nM and ~100 nM, respectively), making them candidates for inflammatory and neuropathic pain conditions .
- Neuropharmacology : The spiro scaffold’s rigidity may enhance blood-brain barrier penetration, as seen in RS 102895’s application in rostral ventromedial medulla (RVM) pain modulation studies .
Biological Activity
Introduction
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a compound with a unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molecular Weight : 218.25 g/mol
- CAS Number : 84060-09-3
- Structure : The compound features a spiro connection between a benzoxazine and piperidine moiety, which may play a crucial role in its biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 1–2 μg/mL against MRSA strains .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on different cancer cell lines. For instance, it demonstrated significant cytotoxicity against human cancer cell lines such as NCI-H460 and MDA-MB-231, with IC₅₀ values ranging from 3.1 to 11.2 μM . This suggests a potential application in cancer therapeutics.
The proposed mechanism of action for this compound includes inhibition of key enzymes involved in cellular processes. For example, it has been suggested that the compound may inhibit protein kinases, which are critical for cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
A structure–activity relationship study conducted on various analogs of spiro[4H-3,1-benzoxazine] indicated that specific substitutions on the benzoxazine ring significantly enhance biological activity. For example, the introduction of halogen atoms at specific positions improved both antimicrobial and cytotoxic activities .
Comparative Analysis of Derivatives
| Compound Derivative | Antimicrobial Activity (MIC) | Cytotoxicity (IC₅₀) |
|---|---|---|
| Spiro[4H-3,1-benzoxazine] | 1–2 μg/mL against MRSA | 3.1 μM against NCI-H460 |
| 6-Bromo derivative | 0.5 μg/mL against E. coli | 5.5 μM against MDA-MB-231 |
| Fluoro derivative | 2 μg/mL against S. aureus | 11.2 μM against HepG2 |
This table summarizes key findings from various studies highlighting the effectiveness of different derivatives of spiro[4H-3,1-benzoxazine] in antimicrobial and cytotoxic assays.
Q & A
Q. What is the established synthetic route for Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its derivatives?
The core structure is synthesized via a one-step condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, followed by deprotection to yield the spiro intermediate. Subsequent modifications involve alkylation or epoxide ring-opening reactions to introduce substituents at the 4'-position. For example, Clark et al. (1983) synthesized 4'-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] derivatives by reacting the deprotected intermediate with epoxides or alkyl halides .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : For structural elucidation of the spirocyclic system and substituent positions.
- IR spectroscopy : To confirm carbonyl (C=O) and amine (N-H) functional groups (e.g., IR absorption at 1676 cm⁻¹ for C=O in spiro-pyrimidinone derivatives) .
- Mass spectrometry : To verify molecular weight (e.g., molecular ion peaks at m/z 236.24 for the 6-fluoro derivative) .
Q. What are the basic physicochemical properties of this compound?
Reported properties include:
- Molecular formula : C₁₂H₁₃FN₂O₂ (6-fluoro derivative) .
- LogP : ~2.43 (indicating moderate lipophilicity) .
- Density : 1.35 g/cm³ .
Advanced Research Questions
Q. How do structural modifications at the 4'-position influence antihypertensive activity?
Clark et al. (1983) demonstrated that introducing a 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl group at the 4'-position (compound 9 ) significantly enhances activity in spontaneously hypertensive rats (SHRs). Substituents with hydrophilic moieties (e.g., hydroxyl groups) improve bioavailability and target engagement, while bulky hydrophobic groups reduce efficacy. SAR studies suggest a balance between lipophilicity and hydrogen-bonding capacity is critical .
Q. What is the proposed mechanism of action in hypertension models?
In SHRs, the compound exhibits dual central and peripheral effects:
- Central : Modulation of sympathetic nervous system activity via interaction with brainstem receptors.
- Peripheral : Vasodilation through calcium channel blockade or adrenergic receptor antagonism .
Evidence from CCR2 receptor antagonism studies (e.g., RS-102895, a derivative) indicates potential cross-talk with chemokine signaling pathways in vascular smooth muscle cells .
Q. What toxicological data are available for this compound?
Limited GHS data for related spiro derivatives indicate:
Q. How is this compound applied in non-hypertension research?
- Immunology : The derivative RS-504393 inhibits CCR2 receptors, altering macrophage polarity (M1/M2) in hepatocyte protection assays .
- Neuroscience : RS-102895 (a 4'-trifluoromethylphenyl derivative) blocks CCL2-mediated pain facilitation in the rostral ventromedial medulla .
Methodological Recommendations
- Synthetic Optimization : Use tert-butoxycarbonyl (Boc) protection to stabilize intermediates during lithiation .
- In Vivo Testing : Administer compounds intravenously in SHRs at 10–50 mg/kg doses for consistent hemodynamic measurements .
- Toxicity Screening : Prioritize OECD Guideline 423 (acute oral toxicity) and 404 (skin irritation) for preliminary safety profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
